Bisphenol-alpha-2,2',6,6'-d4

描述

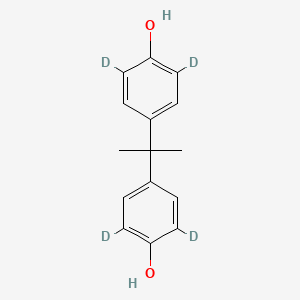

Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated form of Bisphenol A, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the behavior and effects of Bisphenol A, a well-known endocrine disruptor. The deuterated form allows for more precise tracking and analysis in various experimental settings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol-alpha-2,2’,6,6’-d4 involves the deuteration of Bisphenol A. This process typically includes the following steps:

Deuterium Exchange Reaction: Bisphenol A is subjected to a deuterium exchange reaction using deuterated solvents such as deuterated methanol or deuterated water. The reaction is often catalyzed by a base such as sodium deuteroxide.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Bisphenol-alpha-2,2’,6,6’-d4 with high purity.

Industrial Production Methods

While the industrial production of Bisphenol-alpha-2,2’,6,6’-d4 is not as common as its non-deuterated counterpart, it follows similar principles. The process involves large-scale deuterium exchange reactions and purification steps to ensure the compound meets the required specifications for research applications.

化学反应分析

Types of Reactions

Bisphenol-alpha-2,2’,6,6’-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bisphenol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl groups are substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced bisphenol derivatives.

Substitution: Various substituted bisphenol derivatives depending on the reagents used.

科学研究应用

Metabolism Studies

BPA-d4 is extensively utilized in metabolic studies to trace the pathways of BPA metabolism in biological systems. Its deuterated nature allows for precise tracking of metabolites using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). For instance, studies have demonstrated that BPA-d4 can be used to identify and characterize oxidative metabolites and conjugates formed during hepatic metabolism in human and rat liver models . The incorporation of deuterium helps differentiate between metabolites derived from BPA and those from its deuterated analogs, facilitating a clearer understanding of metabolic pathways.

Toxicological Assessments

BPA-d4 serves as a valuable tool in toxicological research, particularly in assessing the endocrine-disrupting effects of bisphenols. Research has shown that BPA can act as an estrogen agonist, influencing gene transcription related to reproductive health . Using BPA-d4 in these studies allows researchers to minimize background noise from non-deuterated compounds, thereby enhancing the accuracy of toxicity evaluations. The CLARITY-BPA program exemplifies this application by examining the health effects of BPA through a collaborative approach involving both regulatory and academic researchers .

Detection of Contaminants

BPA-d4 is also applied in environmental science for monitoring bisphenol contamination in various ecosystems. Its unique mass signature enables scientists to detect and quantify the presence of BPA in environmental samples such as water, soil, and biota. This application is crucial for assessing the ecological impact of BPA and developing strategies for pollution mitigation.

Fate and Transport Studies

In studies focused on the fate and transport of contaminants, BPA-d4 can be used as a tracer to understand how bisphenols move through different environmental compartments. This information is vital for risk assessment and regulatory decision-making concerning chemical exposure limits.

Case Studies

作用机制

Bisphenol-alpha-2,2’,6,6’-d4 exerts its effects by mimicking the action of natural hormones, particularly estrogen. It binds to estrogen receptors, leading to the activation or inhibition of various signaling pathways. This interaction can result in changes in gene expression, cellular function, and overall physiological responses. The compound’s deuterated nature allows for detailed studies on the molecular targets and pathways involved in its action.

相似化合物的比较

Similar Compounds

Bisphenol A: The non-deuterated form, widely used in the production of polycarbonate plastics and epoxy resins.

Bisphenol S: A similar compound used as an alternative to Bisphenol A in some applications.

Bisphenol F: Another analog used in the production of certain resins and plastics.

Uniqueness

Bisphenol-alpha-2,2’,6,6’-d4 is unique due to its deuterated nature, which provides several advantages in research settings. The presence of deuterium atoms allows for more precise tracking and analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This makes it a valuable tool for studying the behavior and effects of Bisphenol A in various scientific disciplines.

生物活性

Bisphenol-alpha-2,2',6,6'-d4 (BPA-d4) is a deuterated analog of Bisphenol A (BPA), a widely used industrial chemical known for its endocrine-disrupting properties. The biological activity of BPA-d4 has garnered attention due to its potential effects on hormonal pathways and cellular mechanisms. This article reviews the current understanding of the biological activity of BPA-d4, including its metabolism, receptor interactions, and toxicological implications.

Metabolism of BPA-d4

BPA-d4 undergoes metabolic transformations similar to BPA. Studies utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) have identified various metabolites produced from BPA-d4 in vitro. These metabolites include oxidative forms and conjugates such as glucuronides and sulfates . The metabolism of BPA-d4 is critical for understanding its biological effects, as the metabolites may exhibit different pharmacological activities compared to the parent compound.

Table 1: Metabolic Pathways of BPA-d4

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| BPA-glucuronide | Phase II metabolism | Reduced estrogenic activity |

| BPA-sulfate | Phase II metabolism | Reduced estrogenic activity |

| 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | Minor metabolite | Highly estrogenic (1000x more active than BPA) |

Receptor Interactions

BPA-d4 exhibits significant interactions with estrogen receptors (ERs). It acts as an agonist for both ERα and ERβ, albeit with varying potencies compared to natural estrogens like estradiol. The effective concentration (EC50) for ERα activation by BPA-d4 has been reported at approximately 5.3 µM . Additionally, BPA-d4 has been shown to interact with other receptors such as the G protein-coupled estrogen receptor (GPER), which mediates rapid signaling pathways involved in cell proliferation and differentiation .

Case Study: Estrogenic Activity Assessment

A study assessing the estrogenic activity of various bisphenols, including BPA-d4, utilized a two-hybrid yeast bioassay. Results indicated that while BPA-d4 activates ERs, its potency is significantly lower than that of estradiol and other potent xenoestrogens . This highlights the need for careful evaluation of BPA-d4's effects in vivo.

Toxicological Implications

The toxicological profile of BPA-d4 suggests potential adverse effects on reproductive health and development. Research indicates that exposure to BPA-d4 may disrupt normal steroidogenesis in human adrenal cells, leading to altered levels of key hormones such as testosterone and cortisol . Furthermore, studies have linked prenatal exposure to bisphenols with developmental disorders, including autism spectrum disorder (ASD) in male offspring .

Table 2: Toxicological Effects Observed in Studies

| Effect | Observed Concentrations | Reference |

|---|---|---|

| Increased ROS production | 0.01-25 µM | |

| Decreased testosterone production | 1-50 µM | |

| Altered gene expression | 10-50 µM |

Discussion

The biological activity of this compound underscores its role as an endocrine disruptor with significant implications for human health. Its metabolism produces various active forms that may contribute to its biological effects. The receptor interactions reveal a complex mechanism of action that can lead to both estrogenic and anti-androgenic outcomes.

属性

IUPAC Name |

2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。